molecular formula C20H16ClFN6OS B2828127 N-(3-chloro-4-methylphenyl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide CAS No. 863458-59-7

N-(3-chloro-4-methylphenyl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide

Cat. No.: B2828127
CAS No.: 863458-59-7
M. Wt: 442.9
InChI Key: MVBLZIMKXWIJMM-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is a heterocyclic compound featuring a triazolo[4,5-d]pyrimidine core fused with a thioacetamide side chain. The molecule is substituted at the 3-position with a 2-fluorobenzyl group and at the acetamide nitrogen with a 3-chloro-4-methylphenyl moiety. Its design aligns with trends in medicinal chemistry where triazole and pyrimidine hybrids are explored for their pharmacokinetic and electronic properties .

Properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-[3-[(2-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClFN6OS/c1-12-6-7-14(8-15(12)21)25-17(29)10-30-20-18-19(23-11-24-20)28(27-26-18)9-13-4-2-3-5-16(13)22/h2-8,11H,9-10H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVBLZIMKXWIJMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NC=NC3=C2N=NN3CC4=CC=CC=C4F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClFN6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methylphenyl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide typically involves multiple stepsThe reaction conditions often include the use of solvents like acetic acid and catalysts such as iron chloride and iodine .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methylphenyl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chloro and fluoro positions, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under anhydrous conditions to prevent side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(3-chloro-4-methylphenyl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Researchers are investigating its potential as a therapeutic agent for various diseases, particularly those involving abnormal cell proliferation.

    Industry: It is used in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity.

Mechanism of Action

The mechanism by which N-(3-chloro-4-methylphenyl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a class of sulfur-containing acetamide derivatives with heterocyclic cores. Key structural analogues include:

  • N-(2-Methoxy-5-nitrophenyl)-2-(pyridin-2-ylthio)acetamide (763124-79-4): Shares the thioacetamide backbone but substitutes the triazolo-pyrimidine core with a pyridine ring.
  • Microwave-assisted synthesis methods used here (60–80% yields) contrast with unspecified methods for the target compound, suggesting opportunities for optimizing its synthesis .

Electronic and Reactivity Profiles

The triazolo[4,5-d]pyrimidine core is electron-deficient due to the triazole’s inductive effects, which may enhance interactions with nucleophilic residues in biological targets. This contrasts with thiazolo[4,5-d]pyrimidines (), where sulfur’s lower electronegativity could reduce electrophilicity.

Hypothetical Bioactivity and Therapeutic Potential

Comparatively, natural compounds (e.g., plant-derived biomolecules in ) often exhibit lower potency but higher biocompatibility, highlighting a trade-off in drug design .

Comparative Data Table

Compound Name Core Structure Key Substituents Synthesis Method Hypothetical Bioactivity
Target Compound Triazolo[4,5-d]pyrimidine 3-chloro-4-methylphenyl, 2F-benzyl Unspecified Ferroptosis induction (analogy)
763124-79-4 () Pyridine-thioacetamide 2-methoxy-5-nitrophenyl Conventional Unknown
7-Phenyl-5-thiazolo[4,5-d]pyrimidine () Thiazolo[4,5-d]pyrimidine Phenyl, thiourea derivatives Microwave-assisted Not reported

Research Implications and Gaps

The comparison underscores the need for empirical studies to validate the target compound’s bioactivity, particularly in ferroptosis pathways (as suggested by ) or antimicrobial applications (inferred from ). Structural optimization could focus on balancing halogenated substituents for target affinity versus metabolic stability. Diversifying synthesis protocols, as seen in , may enhance scalability .

Q & A

Q. Characterization :

  • NMR spectroscopy : Confirms structural integrity (¹H/¹³C for aromatic protons and methyl groups) .
  • Mass spectrometry (MS) : Validates molecular weight (e.g., ESI-MS m/z: [M+H]⁺ ≈ 485.9) .
  • HPLC : Assesses purity (>95% for biological assays) .

Basic: How is the compound initially screened for biological activity in academic research?

Initial screening focuses on in vitro assays :

  • Anticancer activity : MTT assays against cancer cell lines (e.g., MCF-7, HepG2) at varying concentrations (1–100 µM) .
  • Antimicrobial testing : Broth microdilution (MIC values against Gram+/Gram– bacteria) .
  • Enzyme inhibition : Kinase or protease inhibition assays (IC₅₀ determination via fluorescence/colorimetry) .

Q. Example Data :

Assay TypeTargetResult (IC₅₀/MIC)Reference
Kinase InhibitionEGFR2.8 µM
AntimicrobialS. aureus16 µg/mL

Advanced: How can reaction conditions be optimized to improve synthetic yield?

Q. Methodological Approach :

  • Design of Experiments (DoE) : Statistical models (e.g., factorial design) to test variables like temperature, solvent polarity, and catalyst loading .
  • Case Study : A 20% yield increase was achieved by adjusting the coupling step to 70°C in DMSO with 1.5 eq. of triethylamine .

Q. Critical Parameters :

  • Solvent choice : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of thiol groups .
  • Catalyst optimization : Pd/C or CuI for efficient cross-coupling .

Advanced: How to resolve contradictions in reported biological activity data across studies?

Q. Strategies :

  • Dose-response re-evaluation : Confirm activity across multiple cell lines (e.g., discrepancies in IC₅₀ between HeLa vs. A549 cells) .
  • Metabolic stability testing : Assess compound degradation in cell culture media (e.g., serum protein binding) .
  • Target validation : CRISPR/Cas9 knockout of suspected targets (e.g., EGFR) to confirm mechanism .

Example : Inconsistent antimicrobial data may arise from variations in bacterial strain resistance profiles .

Advanced: What computational methods predict the compound’s interaction with biological targets?

  • Molecular docking : AutoDock Vina or Schrödinger Suite to model binding to kinases (e.g., EGFR) .
  • MD simulations : GROMACS for stability analysis of ligand-receptor complexes (≥100 ns trajectories) .
  • Pharmacophore mapping : MOE or Phase to identify critical interaction motifs (e.g., fluorobenzyl group’s hydrophobic role) .

Key Finding : The 2-fluorobenzyl group shows strong π-π stacking with kinase ATP-binding pockets .

Advanced: What challenges arise in scaling up synthesis for preclinical studies?

Q. Challenges & Solutions :

  • Low batch yields : Replace column chromatography with continuous-flow synthesis (e.g., microreactors for core formation) .
  • Impurity control : Implement inline FTIR or PAT (Process Analytical Technology) for real-time monitoring .
  • Solvent recycling : Switch to greener solvents (e.g., cyclopentyl methyl ether) to reduce costs .

Q. Scaled-Up Protocol :

StepScale (g)Yield (%)Purity (%)
Core synthesis506598
Final coupling304595

Advanced: How to address discrepancies between in vitro and in vivo efficacy?

Q. Root Causes :

  • Poor bioavailability : Low solubility (logP ≈ 3.5) limits absorption .
  • Metabolic instability : Cytochrome P450-mediated degradation (e.g., CYP3A4) .

Q. Mitigation Strategies :

  • Prodrug design : Introduce phosphate esters to enhance solubility .
  • Nanocarrier systems : Liposomal encapsulation to improve plasma half-life .

Advanced: What strategies improve the compound’s stability under storage?

  • Lyophilization : Store as a lyophilized powder at -20°C (vs. solution phase degradation at 4°C) .
  • Antioxidant additives : Include 0.1% BHT in DMSO stock solutions .
  • Light protection : Amber vials to prevent photodegradation of the triazolo-pyrimidine core .

Q. Stability Data :

ConditionDegradation (% over 30 days)
4°C (solution)25%
-20°C (powder)<5%

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